(1R)-(-)-Thiocamphor

Catalog No.
S3317542
CAS No.
53402-10-1
M.F
C10H16S
M. Wt
168.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-(-)-Thiocamphor

CAS Number

53402-10-1

Product Name

(1R)-(-)-Thiocamphor

IUPAC Name

(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

InChI

InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1

InChI Key

AAADKYXUTOBAGS-XCBNKYQSSA-N

SMILES

CC1(C2CCC1(C(=S)C2)C)C

Synonyms

thiocamphor

Canonical SMILES

CC1(C2CCC1(C(=S)C2)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)CC2=S

The exact mass of the compound Thiocamphor is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1R)-(-)-Thiocamphor (CAS 53402-10-1) is an enantiopure, bicyclic chiral thioketone derived from natural camphor, where the carbonyl oxygen is replaced by a highly reactive sulfur atom . This substitution fundamentally alters its electronic properties, shifting its absorption spectrum into the visible range and dramatically changing its reactivity profile in cycloadditions and enzymatic oxidations . As a commercially available chiral building block, it is primarily procured as a rigid chiral auxiliary, a precursor for sulfur-containing ligands (such as thiobox ligands), and a highly stereocontrolling dipolarophile in the synthesis of complex spiro-heterocycles . Its high enantiomeric purity and unique thiocarbonyl reactivity make it a specialized but highly effective tool in asymmetric synthesis and advanced nanophotonic chiral sensing platforms .

Substituting (1R)-(-)-thiocamphor with its direct oxygen analogue, (+)-camphor, or acyclic thioketones results in immediate process failures in specific asymmetric and photochemical workflows. The oxygen atom in camphor cannot participate in the same 1,3-dipolar cycloadditions with nitrilimines to form spiro-thiadiazoles [1], nor does it absorb in the visible spectrum (520 nm) required for certain metasurface-enhanced enantioselective photoionization reactions [3]. Furthermore, in biocatalytic oxidations using P450cin, camphor yields a complex mixture of 5-6 regioisomers due to carbon hydroxylation, whereas the thiocarbonyl group in thiocamphor directs oxidation exclusively to the sulfur atom [2]. Using racemic thiocamphor instead of the (1R)-(-)-enantiomer completely negates its utility as a chiral auxiliary, leading to racemic mixtures in downstream spiro-heterocycles and rendering it useless for enantioselective sensing.

Complete Diastereocontrol in 1,3-Dipolar Cycloadditions

When used as a dipolarophile in 1,3-dipolar cycloadditions with C,N-diaryl nitrilimines, (1R)-(-)-thiocamphor provides exceptional stereocontrol compared to standard acyclic or less rigid thioketones[1]. The reaction specifically targets the highly reactive C=S bond within the rigid camphane framework, yielding pure chiral spiro-1,3,4-thiadiazole diastereoisomers (with absolute configuration R at the C5 spiranic carbon) in high yields (66-80%) [1]. This complete diastereoselectivity eliminates the need for complex downstream chiral resolution, making it a superior precursor compared to non-terpenic thioketones.

Evidence DimensionDiastereomeric purity of cycloadducts
Target Compound DataYields pure diastereoisomers (100% diastereoselectivity) for spiro-1,3,4-thiadiazoles.
Comparator Or BaselineAcyclic or less rigid thioketones (which typically yield mixed diastereomers or require separation).
Quantified DifferenceComplete stereocontrol vs. mixed isomer generation.
ConditionsRoom temperature, in situ generated C,N-diaryl nitrilimines.

Eliminates the need for costly and time-consuming chiral chromatography during the synthesis of spiro-heterocyclic pharmaceutical intermediates.

Directed S-Oxidation Regioselectivity in Cytochrome P450 Biocatalysis

In biocatalytic transformations using cytochrome P450cin, the substitution of oxygen for sulfur fundamentally alters the oxidation profile[1]. While the oxygen analogue, camphor, undergoes carbon hydroxylation to produce a complex mixture of at least five or six different oxidized products, (1R)-(-)-thiocamphor is oxidized specifically at the sulfur atom to form corresponding S-oxides (sulfines) [1]. This occurs because the sulfur atom's electronic reactivity dominates the oxidation pathway even in the absence of the typical protein-substrate hydrogen bonding seen with camphor[1].

Evidence DimensionRegioselectivity of enzymatic oxidation
Target Compound DataPredominantly single-site oxidation (forming S-oxides).
Comparator Or BaselineCamphor (yields 5-6 different carbon-oxidized products).
Quantified DifferenceSingle-site specificity vs. 5-6 product mixture.
Conditionsin vitro P450cin oxidation.

Provides a highly predictable, single-product biocatalytic transformation, avoiding the extensive purification required when using the oxygen analogue.

Enhanced Optical Dissymmetry for Visible-Light Enantioselective Photochemistry

(1R)-(-)-thiocamphor exhibits a distinct absorption profile in the visible spectrum due to its thiocarbonyl group, unlike camphor which absorbs primarily in the UV [1]. This shift enables its use in visible-light enantioselective photochemistry. At 520 nm, (1R)-(-)-thiocamphor achieves a peak Kuhn's dissymmetry factor (g) of 0.04 [1]. When coupled with dielectric nanodisk metasurfaces, this intrinsic dissymmetry can be enhanced up to 15-fold, enabling a theoretical 2000-fold increase in photoionization yield compared to standard circularly polarized light (CPL) alone, achieving 20% enantiomeric excess at 52% yield [1].

Evidence DimensionKuhn's dissymmetry factor (g) and photoionization yield
Target Compound DataPeak g = 0.04 at 520 nm; up to 52% yield with 20% ee using metasurfaces.
Comparator Or BaselineStandard CPL irradiation without metasurface enhancement (<0.01% yield for equivalent ee).
Quantified Difference2000-fold increase in photoionization yield.
Conditions520 nm irradiation, coupled with Si nanodisk metasurfaces.

Allows researchers to perform high-yield, visible-light-driven enantioselective photochemical reactions and chiral sensing without relying on destructive UV wavelengths.

Synthesis of Chiral Spiro-Heterocycles

Where this compound is the right choice for acting as a highly stereocontrolling dipolarophile in 1,3-dipolar cycloadditions with nitrilimines, enabling the single-step synthesis of pure spiro-1,3,4-thiadiazole diastereoisomers without downstream chiral resolution[1].

Precursor for Chiral Shift Reagents and Ligands

Where this compound is used to synthesize C2-symmetric chiral 2,5-bis(oxazolinyl)thiophenes (thiobox ligands) or polysulfanes, which are critical for NMR chiral recognition and transition-metal asymmetric catalysis [2].

Metasurface-Enhanced Enantioselective Photochemistry

Where its unique visible-light absorption (peak dissymmetry at 520 nm) makes it the ideal model compound for developing and validating nanophotonic chiral sensing platforms and high-yield circularly polarized light (CPL) photoionization systems [3].

Regioselective Biocatalytic S-Oxidation

Where predictable, single-site enzymatic oxidation is required; its sulfur atom directs cytochrome P450cin to produce specific S-oxides (sulfines) rather than the complex regioisomer mixtures generated by standard camphor [4].

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

168.09727168 g/mol

Monoisotopic Mass

168.09727168 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.44%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Thiocamphor

Dates

Last modified: 08-19-2023

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